molecular formula C15H21N3O4 B2611834 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1788542-11-9

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2611834
CAS No.: 1788542-11-9
M. Wt: 307.35
InChI Key: XSMBHPKGZZRYHX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with 2-methyl-2-oxazoline under acidic conditions to form an intermediate. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide is unique due to its imidazolidine ring, which imparts distinct chemical and biological properties. This ring structure differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(21,9-11-3-5-12(22-2)6-4-11)10-17-14(20)18-8-7-16-13(18)19/h3-6,21H,7-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMBHPKGZZRYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)N2CCNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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